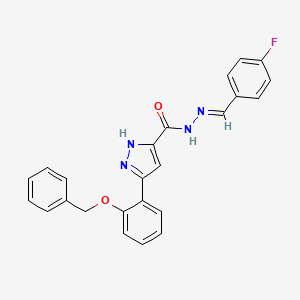![molecular formula C23H18N6O B12016648 (6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)
(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound with the molecular formula C23H18N6O. This compound is notable for its unique structure, which combines a benzaldehyde moiety with a triazolo-phthalazinyl hydrazone group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone typically involves a multi-step process:
Formation of 4-(benzyloxy)benzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of [1,2,4]triazolo[3,4-a]phthalazine: This intermediate can be synthesized by the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization with triethyl orthoformate.
Condensation Reaction: The final step involves the condensation of 4-(benzyloxy)benzaldehyde with [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone under acidic conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(benzyloxy)benzoic acid [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.
Reduction: 4-(benzyloxy)benzyl alcohol [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other biologically active triazole derivatives.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazole moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-b]phthalazin-6-ylhydrazone: Similar structure but different positioning of the triazole ring.
4-(benzyloxy)benzaldehyde [1,2,3]triazolo[4,3-a]phthalazin-6-ylhydrazone: Different triazole ring system.
Uniqueness
4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is unique due to its specific triazole ring system and the presence of both benzaldehyde and hydrazone functionalities. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C23H18N6O |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C23H18N6O/c1-2-6-18(7-3-1)15-30-19-12-10-17(11-13-19)14-24-26-22-20-8-4-5-9-21(20)23-27-25-16-29(23)28-22/h1-14,16H,15H2,(H,26,28)/b24-14+ |
Clave InChI |
UPGJWLXYLIXRFG-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN4C=NN=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)

![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)
![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)


![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
